molecular formula C13H19NO3S B491541 4-[(2,4,5-Trimethylphenyl)sulfonyl]morpholine CAS No. 494827-43-9

4-[(2,4,5-Trimethylphenyl)sulfonyl]morpholine

Cat. No.: B491541
CAS No.: 494827-43-9
M. Wt: 269.36g/mol
InChI Key: NYVUMFQQOBCFRK-UHFFFAOYSA-N
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Description

4-[(2,4,5-Trimethylphenyl)sulfonyl]morpholine is an organic compound with the molecular formula C13H19NO3S It is a morpholine derivative where the morpholine ring is substituted with a sulfonyl group attached to a 2,4,5-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4,5-Trimethylphenyl)sulfonyl]morpholine typically involves the reaction of morpholine with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4,5-Trimethylphenyl)sulfonyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[(2,4,5-Trimethylphenyl)sulfonyl]morpholine has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[(2,4,5-Trimethylphenyl)sulfonyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The morpholine ring can also interact with biological membranes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-[(2,4,6-Trimethylphenyl)sulfonyl]morpholine: Similar structure but with a different methyl group arrangement.

    4-[(2,4-Dimethylphenyl)sulfonyl]morpholine: Lacks one methyl group compared to the target compound.

    4-[(2,5-Dimethylphenyl)sulfonyl]morpholine: Another isomer with different methyl group positions.

Uniqueness

4-[(2,4,5-Trimethylphenyl)sulfonyl]morpholine is unique due to the specific arrangement of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This specific substitution pattern can lead to distinct interactions with biological targets and different physicochemical properties compared to its isomers.

Properties

IUPAC Name

4-(2,4,5-trimethylphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-10-8-12(3)13(9-11(10)2)18(15,16)14-4-6-17-7-5-14/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVUMFQQOBCFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCOCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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